
2,4,6-Tris(difluoromethyl)-1,3,5-triazine
説明
2,4,6-Tris(difluoromethyl)-1,3,5-triazine, more commonly known as TDFT, is a type of heterocyclic compound that has been used in a variety of scientific applications. It is a highly versatile compound that has been used in organic synthesis, as a reagent in organic chemistry, and as a catalyst in various reactions. TDFT is also a valuable tool in biochemistry, where it has been used to study the structure and function of proteins, enzymes, and other biological molecules.
科学的研究の応用
- Donor Engineering of Diphenylamine-Substituted Tris(2,4,6-trichlorophenyl)methyl Radicals
- Application Summary : This research focuses on controlling the intramolecular charge transfer and near-infrared photothermal conversion . Different quantities of diphenylamine (DPA) units are incorporated into the tris (2,4,6-trichlorophenyl)methyl (TTM) radicals from various directions .
- Methods of Application : The effects of the donor number and the substitution position on the ICT interactions and the photothermal conversion performance are investigated .
- Results : It is found that TTM-DPA (644 nm), TTM-2DPA (650 nm), and TTM-3DPA (637 nm) with various DPA units attached on different arms of the TTM core exhibit similar absorption maxima and high photoluminescence (PL) quantum yields (over 56%) in cyclohexane solutions . Remarkable photothermal conversion efficiencies of 41% and 50% are achieved for TTM-BDPA and TTM-TDPA, respectively .
- Application Summary : This research involves the synthesis and characterization of a dinuclear Ln[sup III]-Cu[sup II] complex with an unusual 2-methyl-2,4,6-tris(trifluoromethyl)-1,3-dioxane-4,6-diolato ligand .
- Methods of Application : The 1,3-dioxane-4,6-diolato ligand is the product of cycloaddition of 1,1,1-trifluoro-2,2-propanediol to a hexafluoroacetylacetonato ligand promoted by the metal complex .
- Results : The complex has been synthesized and characterized structurally .
- Application Summary : This research involves the reaction of 1,3,5-Tris(trifluoromethyl)benzene with butyl-lithium in ethedhexane to form 2,4,6-tris(trifluoromethyl)-phenyl-lithium .
- Methods of Application : The molecule has been characterized by low-temperature single-crystal X-ray analysis and NMR methods .
- Results : The molecule exists as a dimer in which each lithium is stabilized by bonding to two carbon atoms, an oxygen .
Dinuclear Ln[sup III]-Cu[sup II] Complex with 2-Methyl-2,4,6-Tris(trifluoromethyl)-1,3-Dioxane-4,6-Diolato Ligand
Spectroscopic and Structural Characterization of 2,4,6-Tris(trifluoromethyl)-Phenyl-Lithium
特性
IUPAC Name |
2,4,6-tris(difluoromethyl)-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F6N3/c7-1(8)4-13-5(2(9)10)15-6(14-4)3(11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQIQWCWIMQVFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)C(F)F)C(F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20576297 | |
| Record name | 2,4,6-Tris(difluoromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(difluoromethyl)-1,3,5-triazine | |
CAS RN |
369-22-2 | |
| Record name | 2,4,6-Tris(difluoromethyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20576297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





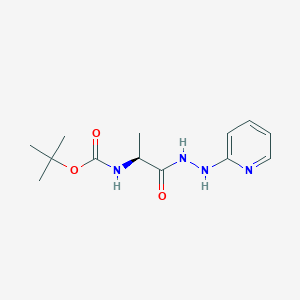
![(2S,6S)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1601775.png)
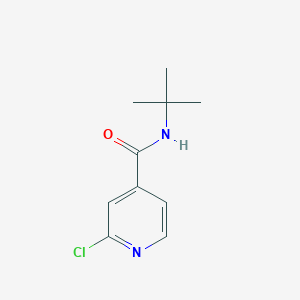
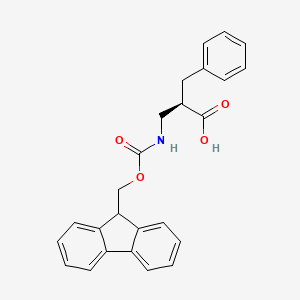
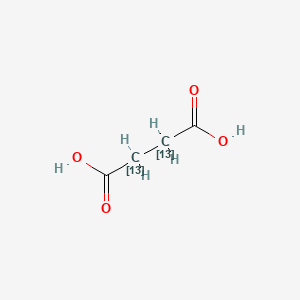


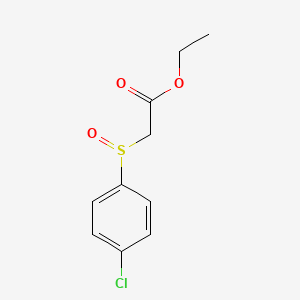

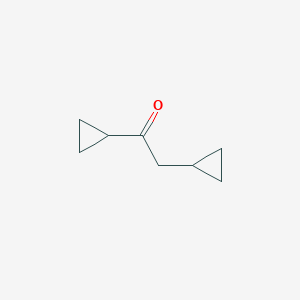
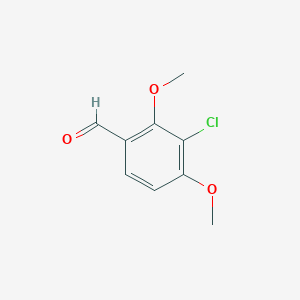
![Benzene, 1-[[4-(trans-4-ethylcyclohexyl)phenyl]ethynyl]-4-propyl-](/img/structure/B1601792.png)